

N-Boc-4-piperidineacetaldehyde physical properties

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-Piperidineacetaldehyde, 2-oxo-

Cat. No.: B1646334

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of N-Boc-4-piperidineacetaldehyde

Introduction

N-Boc-4-piperidineacetaldehyde, also known by its IUPAC name tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate, is a valuable heterocyclic building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a Boc-protected piperidine ring and a reactive aldehyde functional group, makes it a critical intermediate in the synthesis of complex pharmaceutical agents, including Pim-1 kinase inhibitors and selective GPR119 agonists for type II diabetes.[1] The aldehyde group provides a reactive handle for a variety of carbon-carbon bond-forming reactions such as α -arylations and enantioselective benzylations, while the piperidine scaffold is a common motif in bioactive molecules.[1]

This technical guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of N-Boc-4-piperidineacetaldehyde (CAS No. 142374-19-4). It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this reagent's characteristics for its effective use in experimental design, reaction optimization, and quality control.

Section 1: Physicochemical and General Properties

The fundamental physical and chemical properties of a reagent are the foundation for its application in synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods. The key identifiers and physicochemical properties of N-Boc-4-piperidineacetaldehyde are summarized below.

Property	Value	Source(s)
CAS Number	142374-19-4	[2]
Molecular Formula	C ₁₂ H ₂₁ NO ₃	[2][3]
Molecular Weight	227.30 g/mol	[2][3]
Appearance	White to light yellow solid, powder, or crystal	[4]
Melting Point	38-42 °C	[1]
Boiling Point	318.1 ± 15.0 °C (Predicted)	[1][5]
Density	1.035 ± 0.06 g/cm ³ (Predicted)	[1]
Flash Point	>110 °C (>230 °F)	[1]
pKa	-1.62 ± 0.40 (Predicted)	[1]

Section 2: Solubility, Stability, and Handling

Understanding the stability and solubility of N-Boc-4-piperidineacetaldehyde is critical for its proper storage and for designing homogeneous reaction mixtures.

Solubility Profile

N-Boc-4-piperidineacetaldehyde exhibits moderate polarity.[6] The large nonpolar tert-butyl group and the piperidine ring contribute to its solubility in a wide range of common organic solvents. While comprehensive quantitative data is not widely published, empirical evidence from suppliers indicates good solubility in solvents like methanol, dichloromethane (DCM), and other chlorinated solvents. Its solubility is a key factor in its utility in various synthetic transformations.

Stability and Storage

Proper storage is paramount to maintaining the integrity of this aldehyde, as the aldehyde functional group can be susceptible to oxidation.

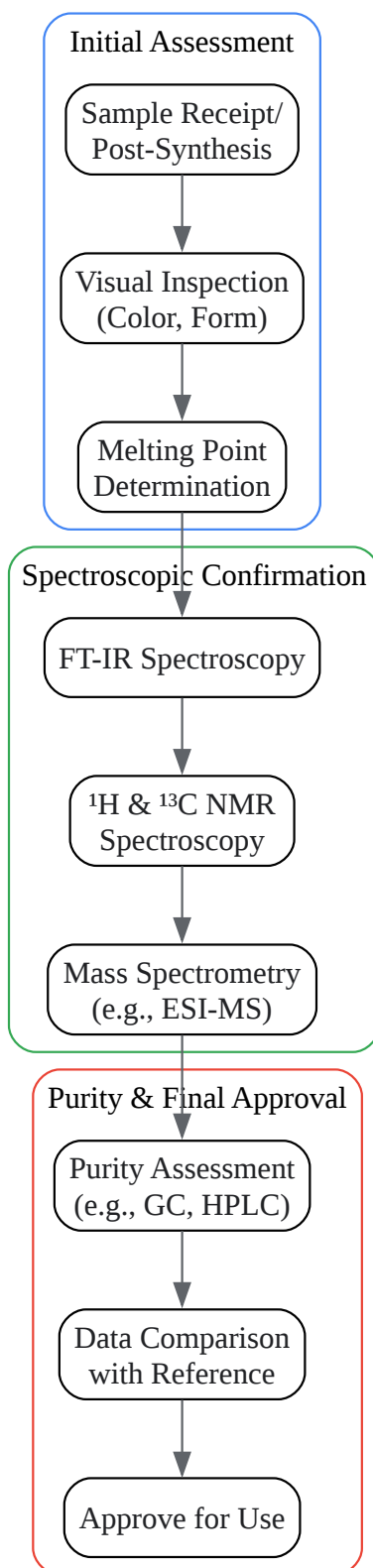
- **Recommended Storage:** For long-term stability, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[1] The recommended storage temperature is in a freezer, under -20°C .[1] This minimizes potential degradation pathways, including oxidation of the aldehyde to a carboxylic acid.
- **Incompatibilities:** The compound should be kept away from strong oxidizing agents, strong acids, and strong bases, which can react with the aldehyde or cleave the Boc-protecting group.[7]
- **Conformational Stability:** The molecule possesses conformational stability and is not particularly susceptible to radiation damage.[6]

Section 3: Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is a prerequisite for the use of any chemical reagent. This section details the expected spectroscopic signatures of N-Boc-4-piperidineacetaldehyde from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Workflow for Analytical Characterization

The following diagram illustrates a standard workflow for the complete analytical characterization and quality control of N-Boc-4-piperidineacetaldehyde upon receipt or synthesis.



[Click to download full resolution via product page](#)

Caption: Workflow for the analytical characterization of N-Boc-4-piperidineacetaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules.

- ^1H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity.
 - Aldehyde Proton (-CHO): A characteristic singlet or triplet is expected around δ 9.7 ppm.
 - Boc Group (-C(CH₃)₃): A sharp, intense singlet corresponding to the nine equivalent protons will appear around δ 1.45 ppm.
 - Piperidine Ring Protons: A series of complex multiplets will be observed between δ 1.2 and 4.1 ppm. The protons on carbons adjacent to the nitrogen will be shifted downfield.
 - Methylene Protons (-CH₂CHO): A doublet adjacent to the aldehyde will appear around δ 2.3-2.5 ppm.
- ^{13}C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms.
 - Aldehyde Carbonyl (C=O): A signal is expected far downfield, typically around δ 202 ppm.
 - Boc Carbonyl (C=O): The carbonate carbonyl signal will appear near δ 155 ppm.
 - Boc Quaternary Carbon (-C(CH₃)₃): This signal will be found around δ 80 ppm.
 - Boc Methyl Carbons (-C(CH₃)₃): A single strong signal is expected around δ 28.5 ppm.
 - Piperidine and Methylene Carbons: Signals for the remaining carbons will appear in the δ 25-52 ppm range.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The analysis is typically performed using an Attenuated Total Reflectance (ATR) accessory for solid samples.

Functional Group	Vibration Type	Expected Wavenumber (cm ⁻¹)	Intensity
Aldehyde C-H	Stretch	~2820 and ~2720	Medium
Aldehyde C=O	Stretch	~1725	Strong
Alkane C-H	Stretch	2850-2975	Strong
Carbamate C=O	Stretch	~1680-1700	Strong
C-N	Stretch	1000-1250	Medium

The presence of two strong carbonyl bands (aldehyde and Boc-carbamate) and the characteristic aldehyde C-H stretches are key diagnostic features in the IR spectrum.[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and, therefore, the molecular formula of a compound. For N-Boc-4-piperidineacetaldehyde, the expected exact mass is 227.1521 g/mol .[3] Electron ionization (EI) or electrospray ionization (ESI) can be used. A key fragmentation pattern would be the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da).

Section 4: Experimental Protocols

The following are generalized, self-validating protocols for obtaining the analytical data described above.

Protocol 4.1: ¹H and ¹³C NMR Spectroscopy

- Sample Preparation: Accurately weigh 5-10 mg of N-Boc-4-piperidineacetaldehyde and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.
- Instrument Setup:
 - Use a 400 MHz (or higher) NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the CDCl₃.

- Shim the magnetic field to achieve optimal resolution. A well-shimmed instrument will show a sharp, symmetrical peak for a reference standard like tetramethylsilane (TMS).
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard single-pulse experiment.
 - Set the spectral width to cover a range of -1 to 12 ppm.
 - Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire at least 16 scans for a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover a range of 0 to 220 ppm.
 - Use a relaxation delay of 2 seconds.
 - Acquire several hundred to a few thousand scans, as the ¹³C nucleus is much less sensitive than ¹H.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decays (FIDs).
 - Phase the spectra correctly.
 - Calibrate the ¹H spectrum by setting the residual CHCl₃ peak to δ 7.26 ppm or the TMS peak to δ 0.00 ppm.
 - Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to δ 77.16 ppm.
 - Integrate the peaks in the ¹H spectrum and assign them to the corresponding protons.

Protocol 4.2: FT-IR Spectroscopy (ATR)

- Instrument Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty, clean ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
- Sample Analysis:
 - Place a small amount (a few milligrams) of the solid N-Boc-4-piperidineacetaldehyde onto the ATR crystal.
 - Use the pressure clamp to ensure firm and even contact between the sample and the crystal.
 - Acquire the sample spectrum. Typically, 32 scans at a resolution of 4 cm⁻¹ are sufficient.
- Data Processing and Cleaning:
 - The instrument software will automatically perform the background subtraction.
 - Identify and label the wavenumbers of the key absorption bands corresponding to the functional groups.
 - Clean the ATR crystal thoroughly with isopropanol after the measurement.

Section 5: Safety and Hazard Information

N-Boc-4-piperidineacetaldehyde is classified as an irritant and requires careful handling.

- GHS Classification: The compound is associated with several hazard statements.[4]
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.

- Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[7]
- First Aid Measures:
 - Skin Contact: Wash off immediately with plenty of soap and water.[7][9] If irritation persists, seek medical attention.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][7][9]
 - Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[7][9]
 - Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[7][9]

Conclusion

N-Boc-4-piperidineacetaldehyde is a solid, moderately polar compound with well-defined physical and spectroscopic properties. Its melting point in the range of 38-42 °C and its characteristic aldehyde and Boc-group signals in NMR and IR spectra serve as reliable identifiers for quality assessment. Proper handling and storage under cold, inert conditions are essential to prevent degradation. This guide provides the foundational data and protocols necessary for the confident and effective application of this versatile building block in research and development.

References

- CAS 137076-22-3 1-Boc-piperidine-4-carboxaldehyde. (n.d.). Pharmacy Research. Retrieved March 14, 2026, from [\[Link\]](#)
- tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. (n.d.). PubChem. Retrieved March 14, 2026, from [\[Link\]](#)

- Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved March 14, 2026, from [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. N-BOC-4-PIPERIDINEACETALDEHYDE CAS#: 142374-19-4 [[chemicalbook.com](#)]
- 2. [scbt.com](#) [[scbt.com](#)]
- 3. tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate | C12H21NO3 | CID 10353694 - PubChem [[pubchem.ncbi.nlm.nih.gov](#)]
- 4. tert-Butyl 4-(2-Oxoethyl)piperidine-1-carboxylate, 1G | [Labscoop](#) [[labscoop.com](#)]
- 5. [alfa-chemistry.com](#) [[alfa-chemistry.com](#)]
- 6. CAS 142374-19-4: 4-(2-oxoethyl)piperidine-1-carboxylic aci... [[cymitquimica.com](#)]
- 7. [fishersci.com](#) [[fishersci.com](#)]
- 8. [uanlch.vscht.cz](#) [[uanlch.vscht.cz](#)]
- 9. [chemicalbook.com](#) [[chemicalbook.com](#)]
- To cite this document: BenchChem. [N-Boc-4-piperidineacetaldehyde physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1646334/docs#n-boc-4-piperidineacetaldehyde-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)